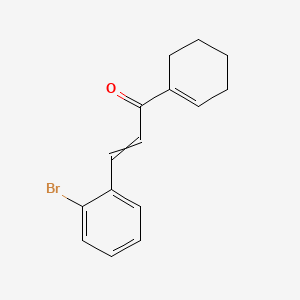

3-(2-Bromophenyl)-1-(cyclohex-1-en-1-yl)prop-2-en-1-one

Description

3-(2-Bromophenyl)-1-(cyclohex-1-en-1-yl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated enone system bridging a 2-bromophenyl substituent and a cyclohexenyl group. Chalcones, α,β-unsaturated ketones, are pivotal intermediates in organic synthesis and exhibit diverse biological and material applications, including nonlinear optical (NLO) properties . The presence of the bromine atom at the ortho position of the phenyl ring introduces steric and electronic effects, influencing molecular conformation and intermolecular interactions. The cyclohexenyl group, unlike aromatic substituents in analogous compounds, introduces non-planarity and affects crystal packing due to its aliphatic nature.

Properties

CAS No. |

648429-48-5 |

|---|---|

Molecular Formula |

C15H15BrO |

Molecular Weight |

291.18 g/mol |

IUPAC Name |

3-(2-bromophenyl)-1-(cyclohexen-1-yl)prop-2-en-1-one |

InChI |

InChI=1S/C15H15BrO/c16-14-9-5-4-6-12(14)10-11-15(17)13-7-2-1-3-8-13/h4-7,9-11H,1-3,8H2 |

InChI Key |

GKFXQZSQRXADPC-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(=CC1)C(=O)C=CC2=CC=CC=C2Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromophenyl)-1-(cyclohex-1-en-1-yl)prop-2-en-1-one can be achieved through the Claisen-Schmidt condensation reaction. This involves the reaction of 2-bromobenzaldehyde with cyclohexanone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale Claisen-Schmidt condensation reactions with optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

Oxidation: Epoxides, ketones, or carboxylic acids.

Reduction: Alcohols or alkanes.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities such as anti-inflammatory, antimicrobial, and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-(2-Bromophenyl)-1-(cyclohex-1-en-1-yl)prop-2-en-1-one would depend on its specific biological activity. Generally, chalcones are known to interact with various molecular targets such as enzymes, receptors, and signaling pathways. They can inhibit or activate these targets, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Conformational Analysis

Chalcones with brominated aryl groups and alternative substituents exhibit distinct structural features. Key comparisons include:

- Key Observations: The E-configuration of the α,β-unsaturated ketone is conserved across analogs due to conjugation stabilization . Bromine position: Ortho substitution (target compound) increases steric hindrance, whereas para-substituted analogs (e.g., ) exhibit tighter packing.

Intermolecular Interactions and Crystal Packing

Hydrogen bonding and halogen interactions critically influence stability and material properties:

- Key Observations :

- The target compound lacks strong O–H⋯O bonds (unlike the hydrated benzofuran analog ) but forms helical C–H⋯O networks along the crystallographic axis.

- Halogen bonding (Br⋯O) is prominent in para-brominated analogs (e.g., ) but absent in the target compound due to steric constraints from ortho-bromine.

Spectroscopic and Electronic Properties

Substituent effects on IR and NMR spectra:

- Key Observations: The C=O stretching frequency is highest in the benzofuran analog (1678 cm⁻¹) due to enhanced conjugation with the heteroaromatic ring . Ortho-bromine in the target compound deshields the enone proton (δ 7.75 ppm), whereas para-substituted analogs show upfield shifts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.